molecular formula C26H32N2O5 B14120044 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide

Cat. No.: B14120044
M. Wt: 452.5 g/mol
InChI Key: DFIBUDWUPMZJJF-UHFFFAOYSA-N
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Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of quinolones. Quinolones are aza-heterocyclic compounds that consist of a fused benzene ring and a 2(1H)-pyridone moiety. This compound is known for its pharmaceutical and biological activities, making it a valuable asset in various fields of research and industry.

Preparation Methods

The synthesis of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide often involves reactions with 4-hydroxyquinolin-2(1H)-one. One methodology includes a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature. This method is notable for its clean reaction profile and straightforward procedure.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include triethylamine, acetonitrile, and 4-chlorobenzoyl chloride. The major products formed from these reactions are often related to the quinoline and benzamide moieties.

Scientific Research Applications

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide has a wide range of scientific research applications. It is used in the synthesis of related four-membered to seven-membered heterocycles, which have shown unique biological activities. Some derivatives of this compound have demonstrated potential antimicrobial, anti-Alzheimer, antidiabetic, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, leading to its diverse biological activities. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide can be compared with other similar compounds such as N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methoxybenzamide and N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-nitrobenzamide. These compounds share the quinoline moiety but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide

InChI

InChI=1S/C26H32N2O5/c1-6-31-21-14-20(15-22(32-7-2)24(21)33-8-3)25(29)27-12-11-19-13-18-10-9-16(4)17(5)23(18)28-26(19)30/h9-10,13-15H,6-8,11-12H2,1-5H3,(H,27,29)(H,28,30)

InChI Key

DFIBUDWUPMZJJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O

Origin of Product

United States

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